molecular formula C15H10BrClN2O3S B13854898 6-Bromo-1-(4-methylphenyl)sulfonylindazole-4-carbonyl chloride

6-Bromo-1-(4-methylphenyl)sulfonylindazole-4-carbonyl chloride

Cat. No.: B13854898
M. Wt: 413.7 g/mol
InChI Key: ICBPPQXWCZYBOA-UHFFFAOYSA-N
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Description

6-Bromo-1-(4-methylphenyl)sulfonylindazole-4-carbonyl chloride is a complex organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(4-methylphenyl)sulfonylindazole-4-carbonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of 1-(4-methylphenyl)sulfonylindazole, followed by the introduction of the carbonyl chloride group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(4-methylphenyl)sulfonylindazole-4-carbonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or other reduced derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-1-(4-methylphenyl)sulfonylindazole-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-(4-methylphenyl)sulfonylindazole-4-carbonyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C15H10BrClN2O3S

Molecular Weight

413.7 g/mol

IUPAC Name

6-bromo-1-(4-methylphenyl)sulfonylindazole-4-carbonyl chloride

InChI

InChI=1S/C15H10BrClN2O3S/c1-9-2-4-11(5-3-9)23(21,22)19-14-7-10(16)6-12(15(17)20)13(14)8-18-19/h2-8H,1H3

InChI Key

ICBPPQXWCZYBOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC(=CC(=C3C=N2)C(=O)Cl)Br

Origin of Product

United States

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